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Compound of Interest

Compound Name: N-(Biotin)-N-bis(PEG1-alcohol)

Cat. No.: B609464 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a

cornerstone technique in life sciences research. The exceptionally high affinity of biotin for

streptavidin and avidin provides a powerful and versatile tool for the detection, purification, and

immobilization of proteins, peptides, and nucleic acids. This document provides detailed

application notes and protocols for the conjugation of peptides with N-(Biotin)-N-bis(PEG1-
alcohol), a branched biotinylation reagent featuring two polyethylene glycol (PEG) spacers.

The inclusion of PEG linkers in biotinylation reagents offers several advantages, including

increased hydrophilicity of the resulting conjugate, reduced steric hindrance for biotin-

streptavidin binding, and potentially improved pharmacokinetic properties for in vivo

applications. N-(Biotin)-N-bis(PEG1-alcohol) is particularly suited for applications requiring C-

terminal modification of peptides or conjugation to carboxyl groups within the peptide

sequence, utilizing its terminal hydroxyl groups for covalent linkage. This site-specific

modification can be crucial for preserving the biological activity of the peptide's N-terminus or

other critical residues.

Core Applications
C-terminally biotinylated peptides are valuable reagents in a multitude of research applications,

including:
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Protein-Protein Interaction Studies: Immobilized biotinylated peptides can be used in pull-

down assays to identify and characterize binding partners from cell lysates or purified protein

mixtures.[1][2]

Enzyme-Linked Immunosorbent Assays (ELISAs): Peptides can be immobilized on

streptavidin-coated plates for the detection and quantification of specific antibodies or

interacting proteins.

Affinity Chromatography: Biotinylated peptides can be coupled to streptavidin-conjugated

resins to create affinity columns for the purification of target proteins.

Cellular Imaging: When combined with fluorescently labeled streptavidin, biotinylated

peptides can be used to visualize the localization of their targets in cells and tissues.

Drug Delivery and Targeting: The PEG component can enhance the solubility and in vivo

half-life of therapeutic peptides, while the biotin moiety can be used for targeted delivery to

cells expressing streptavidin-fusion proteins.

Experimental Protocols
Protocol 1: C-Terminal Biotinylation of Peptides using
EDC/s-NHS Chemistry
This protocol describes the conjugation of the hydroxyl groups of N-(Biotin)-N-bis(PEG1-
alcohol) to the C-terminal carboxyl group of a peptide via a carbodiimide-mediated

esterification reaction. This method can also lead to conjugation at the side chains of aspartic

and glutamic acid residues.

Materials:

Peptide with a free C-terminal carboxyl group

N-(Biotin)-N-bis(PEG1-alcohol)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

N-hydroxysulfosuccinimide (s-NHS)
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Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Purification system (e.g., HPLC, FPLC)

Characterization instruments (e.g., Mass Spectrometer, HPLC)

Procedure:

Peptide and Reagent Preparation:

Dissolve the peptide in Activation Buffer to a final concentration of 1-5 mg/mL.

Dissolve N-(Biotin)-N-bis(PEG1-alcohol) in anhydrous DMF or DMSO to a concentration

of 10-50 mM.

Prepare fresh solutions of EDC (e.g., 100 mg/mL in water or Activation Buffer) and s-NHS

(e.g., 100 mg/mL in water or Activation Buffer) immediately before use.

Activation of Peptide Carboxyl Groups:

To the peptide solution, add EDC and s-NHS. A common starting point is a 5 to 10-fold

molar excess of EDC and a 2 to 5-fold molar excess of s-NHS over the peptide.

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

This step forms a semi-stable s-NHS ester on the peptide's carboxyl groups.

Conjugation Reaction:

Immediately following the activation step, add a 10 to 50-fold molar excess of the N-
(Biotin)-N-bis(PEG1-alcohol) solution to the activated peptide solution.

Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.
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Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle

mixing.

Quenching the Reaction:

To stop the reaction and hydrolyze any unreacted s-NHS esters, add the Quenching

Solution to a final concentration of 20-50 mM.

Incubate for 15-30 minutes at room temperature.

Purification of the Biotinylated Peptide:

Purify the biotinylated peptide from excess reagents and unconjugated peptide using

reverse-phase high-performance liquid chromatography (RP-HPLC).

Monitor the elution profile at 214 nm and 280 nm (if the peptide contains Trp or Tyr

residues). Collect fractions corresponding to the biotinylated peptide peak, which should

elute at a different retention time than the unconjugated peptide.

Characterization of the Biotinylated Peptide:

Confirm the identity and purity of the final product using mass spectrometry (e.g., MALDI-

TOF or ESI-MS) to verify the addition of the N-(Biotin)-N-bis(PEG1-alcohol) moiety.

Assess the purity of the conjugate by analytical RP-HPLC.

Data Presentation: Expected Quantitative Outcomes for EDC/s-NHS Conjugation
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Parameter Expected Range Notes

Conjugation Efficiency 30-70%

Highly dependent on peptide

sequence, reaction conditions,

and reagent concentrations.

Final Purity (post-HPLC) >95%
Achievable with optimized

HPLC purification.

Yield (post-purification) 10-50%

Dependent on conjugation

efficiency and purification

losses.

Molar Excess (EDC:Peptide) 5:1 to 10:1

Higher excess can improve

efficiency but may increase

side reactions.[3]

Molar Excess (s-NHS:Peptide) 2:1 to 5:1
Stabilizes the active

intermediate.[3]

Molar Excess (Biotin

Reagent:Peptide)
10:1 to 50:1

A high excess drives the

reaction towards product

formation.

Protocol 2: Pull-Down Assay to Identify Peptide-
Interacting Proteins
This protocol outlines a general workflow for using the C-terminally biotinylated peptide to

isolate binding partners from a complex protein mixture, such as a cell lysate.

Materials:

C-terminally biotinylated peptide (from Protocol 1)

Control non-biotinylated peptide

Streptavidin-conjugated magnetic beads or agarose resin

Cell lysate
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Binding/Wash Buffer: PBS with 0.05% Tween-20 and protease inhibitors

Elution Buffer: 0.1 M glycine-HCl, pH 2.5-3.0, or SDS-PAGE sample buffer

Neutralization Buffer: 1 M Tris-HCl, pH 8.5

SDS-PAGE gels and Western blotting apparatus

Antibodies for Western blot analysis or reagents for mass spectrometry-based protein

identification

Procedure:

Immobilization of Biotinylated Peptide:

Wash the streptavidin beads/resin with Binding/Wash Buffer according to the

manufacturer's instructions.

Incubate the beads/resin with an excess of the biotinylated peptide (and a separate

incubation with the control peptide) for 1-2 hours at 4°C with gentle rotation to allow for

binding.

Wash the peptide-bound beads/resin three times with Binding/Wash Buffer to remove any

unbound peptide.

Binding of Target Proteins:

Incubate the peptide-bound beads with the cell lysate for 2-4 hours or overnight at 4°C

with gentle rotation. The amount of lysate will depend on the expected abundance of the

target protein.

Washing:

Wash the beads extensively (3-5 times) with Binding/Wash Buffer to remove non-specific

binding proteins.

Elution:
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For elution with low pH, add the Elution Buffer to the beads and incubate for 5-10 minutes

at room temperature. Collect the supernatant and immediately neutralize with the

Neutralization Buffer.

Alternatively, for analysis by SDS-PAGE, add SDS-PAGE sample buffer directly to the

beads and boil for 5-10 minutes to elute and denature the bound proteins.

Analysis:

Analyze the eluted proteins by SDS-PAGE and Coomassie staining, silver staining, or

Western blotting with specific antibodies.

For identification of unknown interacting partners, the eluted proteins can be subjected to

in-gel digestion followed by mass spectrometry.
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Caption: Workflow for peptide biotinylation and pull-down assay.
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Caption: Model signaling pathway interaction and visualization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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